molecular formula C25H26N2O5 B5170684 butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate

butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate

Cat. No. B5170684
M. Wt: 434.5 g/mol
InChI Key: CKCNOXHBMGAAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate, also known as BMDN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMDN is a synthetic molecule that was first synthesized in 2009 by a group of researchers at the University of California, San Diego.

Mechanism of Action

Butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate exerts its effects by binding to a specific site on the Hsp90 protein, which is involved in the regulation of various cellular processes, including cell growth and survival. By inhibiting the activity of Hsp90, butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate disrupts these processes and leads to the death of cancer cells. In neuroscience, butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate has been shown to modulate the activity of certain receptors in the brain, which can lead to changes in behavior and cognition.
Biochemical and Physiological Effects:
butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of receptor activity in the brain, and changes in behavior and cognition. butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate has also been shown to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate is its specificity for the Hsp90 protein, which makes it a useful tool for studying the role of Hsp90 in various cellular processes. However, one limitation of butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate is its relatively low potency, which may limit its usefulness in certain applications.

Future Directions

There are several future directions for research on butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate, including the development of more potent analogs, the investigation of its effects on other cellular processes, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate and its potential applications in various fields of research.

Synthesis Methods

The synthesis of butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate involves a multi-step process that includes the reaction of 4-aminobenzoic acid with butyl chloroformate, followed by a condensation reaction with 3-(4-morpholinyl)-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid. The final product is purified using column chromatography.

Scientific Research Applications

Butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate has been shown to inhibit the growth of cancer cells by targeting a specific protein called Hsp90. In neuroscience, butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate has been studied for its potential use as a tool to study the function of certain receptors in the brain. In drug discovery, butyl 4-{[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]amino}benzoate has been used as a starting point to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

butyl 4-[(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-2-3-14-32-25(30)17-8-10-18(11-9-17)26-21-22(27-12-15-31-16-13-27)24(29)20-7-5-4-6-19(20)23(21)28/h4-11,26H,2-3,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCNOXHBMGAAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-{[3-(morpholin-4-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoate

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